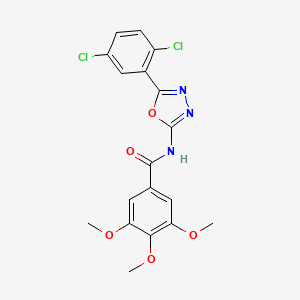
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its diverse pharmacological properties. The presence of the 1,3,4-oxadiazole moiety often confers biological activity, and when combined with various substituents, can lead to compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives was achieved by starting with N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide and subsequently treating it with various hydrazines to yield the corresponding pyrazoline derivatives . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved the esterification of 4-chlorophenoxyacetic acid, followed by a ring closure reaction with hydrazine hydrate and carbon disulfide, and a final substitution at the thiol position .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substituents attached to this core structure play a crucial role in determining the compound's reactivity and interaction with biological targets. Spectroscopic methods such as IR, 1H-NMR, and mass spectrometry are commonly used to confirm the structure of these derivatives .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring. For example, the presence of a thiol group in the molecule allows for further substitution reactions with electrophiles, as seen in the synthesis of various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides . The reactivity of these compounds can lead to the formation of a diverse array of derivatives with different pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and overall reactivity. These properties are essential for determining the compound's suitability for drug development, as they can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The antioxidant activity of some 1,3,4-oxadiazole derivatives has been evaluated using assays such as DPPH and FRAP, indicating their potential as therapeutic agents .
Applications De Recherche Scientifique
Anticancer Applications
Several studies have synthesized and evaluated derivatives of 1,3,4-oxadiazoles for their anticancer activity. For instance, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including structures related to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide, demonstrating moderate to excellent anticancer activity against multiple cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) compared to the reference drug etoposide (Ravinaik et al., 2021). Jin et al. (2006) synthesized derivatives that showed high efficacy against PC3 cancer cells, highlighting the potential of this chemical structure in anticancer research (Jin et al., 2006).
Antimicrobial Applications
Compounds bearing the 1,3,4-oxadiazole moiety have also been explored for their antimicrobial properties. Joshi et al. (1997) coupled oxadiazole and imidazolinone moieties with a trimethoxybenzamide moiety, finding that these compounds exhibited significant antimicrobial activity (Joshi et al., 1997). This suggests a potential application in developing new antimicrobial agents to combat resistant bacterial strains.
Antioxidant Applications
The antioxidant properties of 1,3,4-oxadiazole derivatives have also been investigated. Shakir et al. (2014) synthesized compounds bearing 2,6-di-tert-butylphenol moieties that exhibited significant free-radical scavenging ability, suggesting their potential as antioxidants (Shakir et al., 2014). These findings indicate the versatility of 1,3,4-oxadiazole derivatives in pharmaceutical applications, particularly in reducing oxidative stress-related damage in cells.
Propriétés
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O5/c1-25-13-6-9(7-14(26-2)15(13)27-3)16(24)21-18-23-22-17(28-18)11-8-10(19)4-5-12(11)20/h4-8H,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBYLWQTZDSPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)
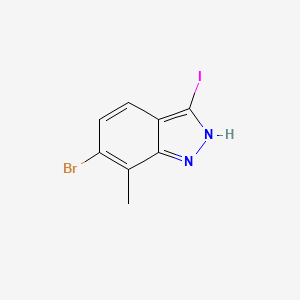
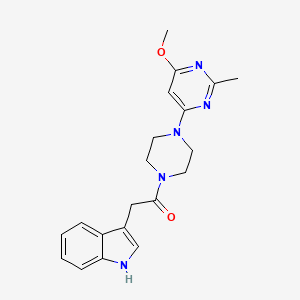
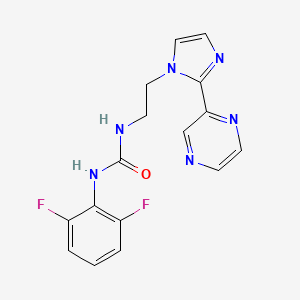
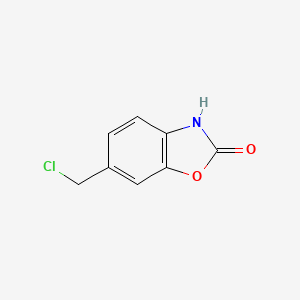
![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)

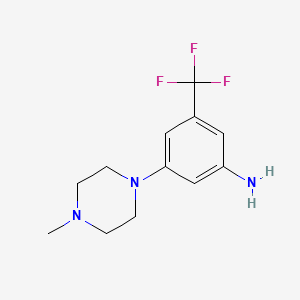
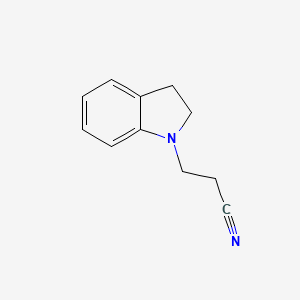
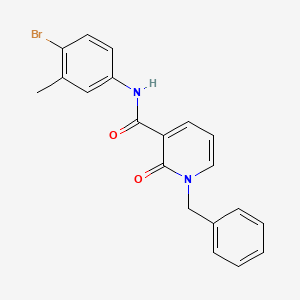
![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)
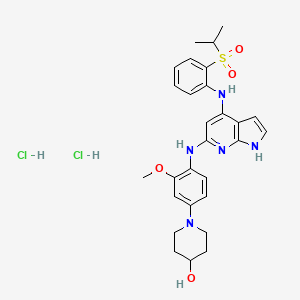
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)